molecular formula C11H13NO3 B13999329 Ethyl 2-(oxetan-3-yl)isonicotinate

Ethyl 2-(oxetan-3-yl)isonicotinate

Cat. No.: B13999329
M. Wt: 207.23 g/mol
InChI Key: PHTCPCSTKJJVJF-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-yl)isonicotinate is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(oxetan-3-yl)isonicotinate typically involves the formation of the oxetane ring followed by its attachment to the isonicotinate moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . Another approach is the intramolecular cyclization of epoxides .

For the specific synthesis of this compound, a possible route involves the reaction of ethyl isonicotinate with an oxetane precursor under suitable conditions. The reaction conditions may include the use of a base such as sodium ethoxide in ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include continuous flow reactors for the Paternò–Büchi reaction or large-scale batch reactors for the cyclization of epoxides. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxetan-3-yl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isonicotinate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the isonicotinate moiety under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Ethyl 2-(oxetan-3-yl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-3-yl)isonicotinate involves its interaction with molecular targets through the oxetane ring and isonicotinate moiety. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The isonicotinate moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(azetidin-3-yl)isonicotinate: Similar structure but with an azetidine ring instead of an oxetane ring.

    Ethyl 2-(pyrrolidin-3-yl)isonicotinate: Contains a pyrrolidine ring, offering different reactivity and properties.

    Ethyl 2-(piperidin-3-yl)isonicotinate: Features a piperidine ring, which is larger and more flexible than the oxetane ring.

Uniqueness

Ethyl 2-(oxetan-3-yl)isonicotinate is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties such as increased polarity and ring strain. These properties can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-(oxetan-3-yl)pyridine-4-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(13)8-3-4-12-10(5-8)9-6-14-7-9/h3-5,9H,2,6-7H2,1H3

InChI Key

PHTCPCSTKJJVJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2COC2

Origin of Product

United States

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